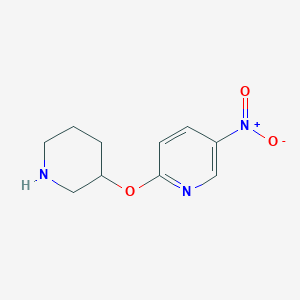

5-Nitro-2-(piperidin-3-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, featuring a nitro group at the 5-position and a piperidin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: 5-Amino-2-(piperidin-3-yloxy)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

5-Nitro-2-(piperidin-3-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2-Nitro-5-(piperidin-3-yloxy)pyridine: Similar structure but with different substitution pattern.

5-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride: A salt form of the compound with enhanced solubility.

Piperidine derivatives: A broad class of compounds with diverse biological activities

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine moiety makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Biological Activity

5-Nitro-2-(piperidin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and a piperidin-3-yloxy group at the 2-position, with the molecular formula C₁₀H₁₃N₃O₃. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties, as well as potential mechanisms of action.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the nitro group and the piperidine moiety enhances its reactivity and interaction with various biological targets.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in inflammation pathways, and their inhibition can lead to reduced pain and inflammation. In vitro studies have shown that compounds with similar structures effectively inhibit COX-1 and COX-2 activities, suggesting a promising therapeutic application for conditions such as arthritis and other inflammatory disorders.

2. Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies demonstrate cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's mechanism may involve inducing apoptosis in cancer cells, which is critical for effective cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief through COX inhibition | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Several case studies highlight the effectiveness of this compound in specific therapeutic contexts:

-

Case Study 1: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers . -

Case Study 2: Anti-inflammatory Efficacy

In an animal model of inflammation, treatment with this compound resulted in significant reductions in swelling and pain scores compared to control groups. This reinforces its potential as an analgesic agent.

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound's structural components allow it to bind effectively to COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Cellular Signaling Pathways : Research suggests that this compound may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Nitro-2-(piperidin-3-yloxy)pyridine, and how do reaction conditions influence intermediate stability?

- Methodological Answer : Synthesis typically involves two key steps: (1) introducing the nitro group to the pyridine core and (2) forming the piperidin-3-yloxy linkage. For example, chlorination of a pyridinone intermediate (e.g., 5-nitro-2-hydroxypyridine) using thionyl chloride generates a reactive chloro intermediate, which undergoes nucleophilic substitution with piperidin-3-ol under basic conditions (e.g., K2CO3 in DMF at 80°C). Critical factors include:

- Stoichiometric control : Excess thionyl chloride may lead to over-chlorination, reducing yield.

- Anhydrous conditions : Moisture can hydrolyze intermediates, necessitating inert atmosphere use.

- Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 254 nm) ensures intermediate isolation before degradation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm piperidine ring integration (e.g., δ 3.5–4.0 ppm for -OCH2-) and nitro group positioning (absence of aromatic protons at C5).

- HRMS : Exact mass analysis (e.g., [M+H]+ calc. 252.0984, observed 252.0986) ensures molecular formula accuracy.

- FT-IR : Peaks at 1520 cm−1 (NO2 asymmetric stretch) and 1250 cm−1 (C-O-C stretch) confirm functional groups .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines for this compound derivatives?

- Methodological Answer : Discrepancies may stem from cell-specific metabolism or assay variability. To address:

- Standardize assays : Use matched incubation times (e.g., 48 hours) and serum concentrations (e.g., 10% FBS).

- Quantify cellular uptake : Radiolabel the compound (e.g., 14C at C2) or measure intracellular concentrations via LC-MS.

- Metabolic profiling : Incubate with liver microsomes (human vs. murine) to identify species-dependent degradation pathways.

- Orthogonal validation : Combine ATP-based viability assays with caspase-3/7 activity measurements to distinguish cytostatic vs. apoptotic effects .

Q. How does the nitro group at C5 influence the compound’s electronic properties and receptor binding?

- Methodological Answer : The nitro group is strongly electron-withdrawing, altering the pyridine ring’s electrostatic potential. Computational methods include:

- DFT calculations : At the B3LYP/6-31G* level, map HOMO-LUMO gaps (e.g., 4.2 eV vs. 5.1 eV for non-nitro analogs) to predict charge transfer interactions.

- Molecular docking : Compare binding poses of nitro-containing vs. des-nitro analogs in target proteins (e.g., kinases). The nitro group may form hydrogen bonds with Lys residues or induce steric clashes in hydrophobic pockets.

- SAR studies : Replace NO2 with CN or CF3 to assess electronic vs. steric contributions .

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents and evaluate biological outcomes:

Pair these with in vitro assays (e.g., IC50 determination) and computational modeling to prioritize leads .

Q. Data Contradiction Analysis

Q. Why does this compound exhibit variable solubility in polar solvents across studies?

- Methodological Answer : Solubility discrepancies often arise from:

- Polymorphism : Use PXRD to identify crystalline vs. amorphous forms (e.g., amorphous forms have 2x higher aqueous solubility).

- pH-dependent ionization : Measure solubility at physiologically relevant pH (1.2, 4.5, 6.8) using shake-flask methods. The compound’s pKa (~4.1 for pyridine N) dictates ionization in gastric vs. intestinal conditions.

- Counterion effects : Hydrochloride salts may improve solubility in water (e.g., 15 mg/mL vs. 2 mg/mL for free base) .

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

5-nitro-2-piperidin-3-yloxypyridine |

InChI |

InChI=1S/C10H13N3O3/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9/h3-4,6,9,11H,1-2,5,7H2 |

InChI Key |

JXCQXEHHXLGBTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.